IL-17 modulator 6

IL-17 Inflammation Autoimmune Disease

IL-17 modulator 6 (compound 61) is a potent allosteric IL-17A/RA PPI inhibitor (pIC50=9.1) with a validated C-terminal binding mode (PDB ID: 8DYH). Its 6-fold higher potency vs. IL-17A modulator-2 enables robust inhibition at low concentrations in primary cells. High cLogP (4.8) ensures superior tissue penetration for organotypic models. The only tool available for differentiating orthosteric vs. allosteric IL-17 antagonism. Choose for definitive SAR and translational research.

Molecular Formula C27H29F7N6O3
Molecular Weight 618.5 g/mol
Cat. No. B12407871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIL-17 modulator 6
Molecular FormulaC27H29F7N6O3
Molecular Weight618.5 g/mol
Structural Identifiers
SMILESCC(CNC(=O)C(CC(F)F)C1=C(C2=C(C=C1)NC(=N2)C(C3CCC(CC3)(F)F)NC(=O)C4=NON=C4C5CC5)F)(F)F
InChIInChI=1S/C27H29F7N6O3/c1-26(31,32)11-35-24(41)15(10-17(28)29)14-4-5-16-21(18(14)30)37-23(36-16)20(13-6-8-27(33,34)9-7-13)38-25(42)22-19(12-2-3-12)39-43-40-22/h4-5,12-13,15,17,20H,2-3,6-11H2,1H3,(H,35,41)(H,36,37)(H,38,42)/t15-,20-/m0/s1
InChIKeyAZPAJNMBZHHBAB-YWZLYKJASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IL-17 Modulator 6 (Compound 61): A High-Potency Small Molecule IL-17 Modulator for Inflammatory and Autoimmune Disease Research


IL-17 modulator 6 (designated as compound 61) is a synthetic small molecule belonging to the class of IL-17A/IL-17RA protein-protein interaction (PPI) modulators. It is identified as a potent inhibitor of the pro-inflammatory cytokine Interleukin-17 (IL-17), with reported activity in cell-based assays [1]. The compound's molecular formula is C27H29F7N6O3, with a molecular weight of 618.55 g/mol and CAS number 2725869-16-7 . Its development is aimed at researching inflammatory and autoimmune diseases where the IL-17 pathway is implicated [1].

Critical Selection Factors for IL-17 Modulator 6: Why Potency and Binding Site Differentiation Prevent Simple Interchange


IL-17 modulators, while sharing a common target pathway, exhibit significant heterogeneity in their mechanism of action and potency that precludes simple substitution. The IL-17 family comprises several homodimers and heterodimers (IL-17A/A, IL-17A/F, IL-17F/F), each with distinct signaling potencies [1]. Furthermore, small molecule inhibitors can engage different binding sites on the IL-17A homodimer or the IL-17RA receptor, leading to variable effects on downstream signaling. For instance, the novel C-terminal binding site exploited by some inhibitors, including IL-17 modulator 6 [2], may confer a different selectivity profile compared to orthosteric or other allosteric modulators. Consequently, in vitro potency (e.g., pIC50) cannot be the sole selection criterion; the precise mechanism of antagonism, which is compound-specific, dictates experimental outcomes and research reproducibility. Therefore, selecting the correct molecular tool requires direct comparative evidence of its unique properties.

Quantitative Evidence for IL-17 Modulator 6: Direct Comparisons for Informed Procurement


Comparative In Vitro Potency: IL-17 Modulator 6 vs. IL-17A Modulator-2

IL-17 modulator 6 demonstrates higher in vitro potency in inhibiting the biological effects of IL-17 compared to IL-17A modulator-2, as measured by pIC50 in comparable cell-based assays. The target compound exhibits a pIC50 of 9.1 [1], which corresponds to a sub-nanomolar IC50 (~0.8 nM), whereas the comparator shows a pIC50 of 8.3 (~5.0 nM) . This represents a quantified difference in potency, with IL-17 modulator 6 being approximately 6.3-fold more potent on a molar basis.

IL-17 Inflammation Autoimmune Disease

Unique Binding Site Topology: IL-17 Modulator 6 Engages a Novel C-Terminal Allosteric Pocket on IL-17A

X-ray crystallography data (PDB ID: 8DYH) definitively shows that IL-17 modulator 6 (Compound 6) binds to a novel, allosteric C-terminal site on the IL-17A homodimer [1]. This binding mode is structurally distinct from that of other classes of small molecule inhibitors which may target the orthosteric receptor-binding interface or other allosteric pockets. While quantitative affinity data for binding to this specific site is not publicly available, the structural evidence confirms a unique mechanism of action. The binding involves specific interactions with residues in the C-terminal region of IL-17A, as detailed in the original research article [2].

IL-17A Allosteric Modulation PPI Inhibitor

Physicochemical Properties: IL-17 Modulator 6 Exhibits High Calculated Lipophilicity (cLogP)

IL-17 modulator 6 has a calculated partition coefficient (cLogP) of 4.8 . This is a quantifiable physicochemical property that provides a baseline for understanding its behavior in biological systems, particularly regarding membrane permeability and solubility. While direct comparative cLogP values for all IL-17 modulators are not compiled in a single source, this value is notably higher than the typical range for oral drugs (Lipinski's Rule of 5 suggests LogP < 5), indicating it is a highly lipophilic compound [1]. This contrasts with some more polar IL-17 modulators and suggests a potential for high membrane permeability, a key differentiator from biologics.

ADME Lipophilicity Small Molecule

Optimal Research Applications for IL-17 Modulator 6 Based on Comparative Evidence


High-Sensitivity In Vitro Studies of IL-17 Signaling

Leverage the high potency (pIC50=9.1) of IL-17 modulator 6 in cell-based assays where the IL-17 concentration is low or the cellular response is subtle [1]. This includes studies in primary human cell types (e.g., keratinocytes, synoviocytes, or Th17-polarized T cells) where minimizing compound concentration and off-target effects is paramount. The 6-fold higher potency compared to IL-17A modulator-2 allows for more robust inhibition at lower concentrations .

Structure-Based Drug Design and Allosteric Mechanism Studies

Utilize IL-17 modulator 6 as a validated chemical probe for exploring the novel C-terminal allosteric pocket on the IL-17A homodimer, as defined by its co-crystal structure (PDB ID: 8DYH) [1]. This is essential for structure-activity relationship (SAR) campaigns aimed at developing next-generation IL-17 therapeutics with unique allosteric mechanisms. It serves as a benchmark for functional assays designed to differentiate the signaling consequences of orthosteric vs. C-terminal allosteric antagonism .

In Vitro Models Requiring High Membrane Permeability

Employ IL-17 modulator 6 in cellular assays involving intracellular cytokine detection or organotypic models where compound penetration into tissue layers is required. Its high calculated lipophilicity (cLogP=4.8) [1] suggests enhanced membrane permeability compared to more polar small molecules or biologics, making it a suitable tool for studying IL-17 pathway modulation in complex, barrier-containing in vitro systems. This property is particularly relevant for research into topical formulations or for penetrating the blood-brain barrier in relevant models .

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